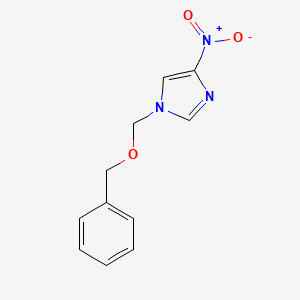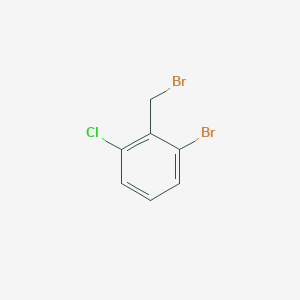
Acide 5-(3,4-diméthoxyphényl)-5-oxovalérique
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is a compound that has been studied in the context of its potential use in asymmetric synthesis and its fluorescence properties. The compound has been synthesized in optically active forms, which are of interest due to their strong fluorescence quantum yields. The molecular structure of one of the enantiomers has been determined using X-ray crystallography, indicating the potential for detailed molecular analysis .
Synthesis Analysis
The synthesis of the compound involves the use of chiral auxiliary-bearing isocyanides as synthons. Specifically, the synthesis of the optically active enantiomers of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid was achieved by reacting 3,4-dimethoxybenzoyl chloride with chiral isocyanide synthons in the presence of a nonionic superbase. This method provides a pathway for the creation of strongly fluorescent compounds, which could be useful in various applications, including chemical probes and imaging agents .
Molecular Structure Analysis
The molecular structure of the compound has been elucidated using X-ray crystallography. This technique allowed for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules. The detailed molecular structure can also provide insights into the fluorescence properties of the compound .
Chemical Reactions Analysis
The compound has been used in a comparative study of reductive amination reactions. It was applied to the Multipin™ method of solid-phase synthesis, where its performance was compared with that of its monomethoxy analog. The study found that both the dimethoxy and monomethoxy versions of the compound could be used with a broad range of primary amines, although the dimethoxy version showed greater lability under trifluoroacetic acid (TFA) cleavage conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid are not detailed in the provided papers, related compounds such as 4,5-dioxovaleric acid have been analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection. This method has been used to detect the formation of 4,5-dioxovaleric acid during metal-catalyzed oxidation reactions, which is relevant to the study of the mechanism of metal-catalyzed damage of biomolecules. The determination of such compounds is important for understanding their role in biological systems and potential implications in diseases such as cancer .
Applications De Recherche Scientifique
Synthèse de dérivés d'isochromanone
Acide 5-(3,4-diméthoxyphényl)-5-oxovalérique: est connu pour réagir avec le formaldéhyde en présence d'un acide pour produire des dérivés d'isochromanone . Ces composés sont importants en raison de leur présence dans divers produits naturels et pharmaceutiques. Ils servent d'intermédiaires clés dans la synthèse d'agents thérapeutiques, notamment d'anti-inflammatoires et d'anticancéreux.
Safety and Hazards
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFAIMGNLXMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374339 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4378-55-6 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4378-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)








